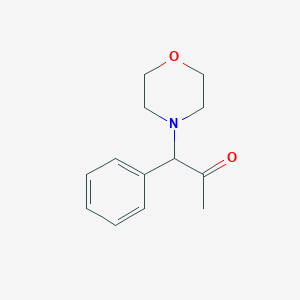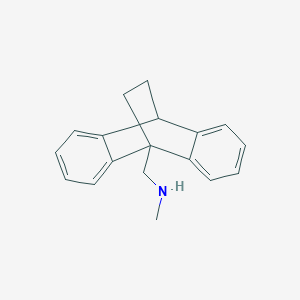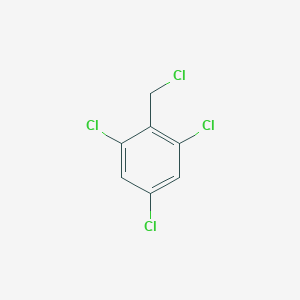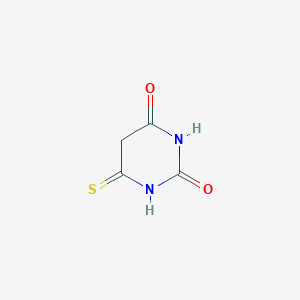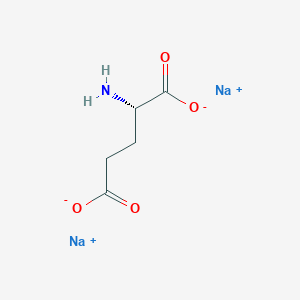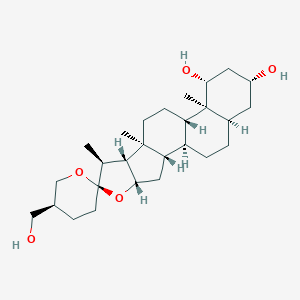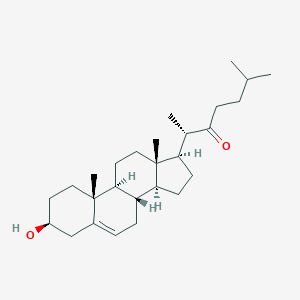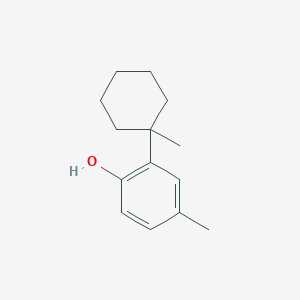
2-(1-Methylcyclohexyl)-p-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylcyclohexyl)-p-cresol, also known as BHT (butylated hydroxytoluene), is a synthetic antioxidant commonly used in the food, cosmetic, and pharmaceutical industries. BHT is added to products to prevent oxidation, which can cause spoilage, rancidity, and loss of potency. The use of BHT has been controversial due to its potential health effects, but it remains a popular ingredient in many consumer products.
Mecanismo De Acción
2-(1-Methylcyclohexyl)-p-cresol works by donating a hydrogen atom to free radicals, which are highly reactive molecules that can damage cells and DNA. By neutralizing free radicals, 2-(1-Methylcyclohexyl)-p-cresol helps to prevent oxidative damage and protect cells from harm. 2-(1-Methylcyclohexyl)-p-cresol also has the ability to regenerate other antioxidants, such as vitamin E, which further enhances its protective effects.
Efectos Bioquímicos Y Fisiológicos
2-(1-Methylcyclohexyl)-p-cresol has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation, lower cholesterol levels, and improve insulin sensitivity. 2-(1-Methylcyclohexyl)-p-cresol has also been shown to have neuroprotective effects, which may be beneficial for conditions such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Methylcyclohexyl)-p-cresol is a widely used antioxidant in laboratory experiments due to its stability and effectiveness. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. However, 2-(1-Methylcyclohexyl)-p-cresol has been shown to interfere with some assays, such as those used to measure lipid peroxidation, and may have variable effects depending on the experimental conditions.
Direcciones Futuras
There are many potential future directions for research on 2-(1-Methylcyclohexyl)-p-cresol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. 2-(1-Methylcyclohexyl)-p-cresol has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential clinical applications. Another area of interest is the development of new antioxidants with improved properties, such as increased stability and effectiveness. 2-(1-Methylcyclohexyl)-p-cresol has served as a model for the development of new antioxidants, and ongoing research in this area may lead to the discovery of new compounds with even greater potential.
Métodos De Síntesis
2-(1-Methylcyclohexyl)-p-cresol is synthesized by reacting p-cresol with isobutylene in the presence of sulfuric acid. The resulting intermediate is then hydrogenated using a palladium catalyst to produce 2-(1-Methylcyclohexyl)-p-cresol. The process is typically carried out in a closed system to prevent contamination and ensure product purity.
Aplicaciones Científicas De Investigación
2-(1-Methylcyclohexyl)-p-cresol has been widely studied for its antioxidant properties and potential health benefits. It has been shown to protect against oxidative stress, which is linked to many chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. 2-(1-Methylcyclohexyl)-p-cresol has also been studied for its anti-inflammatory and antimicrobial properties.
Propiedades
Número CAS |
16152-65-1 |
|---|---|
Nombre del producto |
2-(1-Methylcyclohexyl)-p-cresol |
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
4-methyl-2-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C14H20O/c1-11-6-7-13(15)12(10-11)14(2)8-4-3-5-9-14/h6-7,10,15H,3-5,8-9H2,1-2H3 |
Clave InChI |
MQVDCVRWVSDQNN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C2(CCCCC2)C |
SMILES canónico |
CC1=CC(=C(C=C1)O)C2(CCCCC2)C |
Otros números CAS |
16152-65-1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



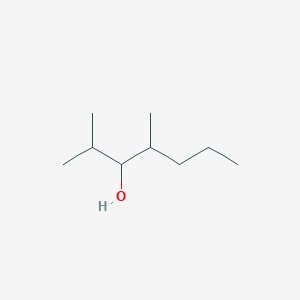
![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)
